Lipophilicity Modulation: Enhanced LogP Compared to Non-Fluorinated and 5-Fluoro Analogs
3-Fluoro-2-morpholinobenzaldehyde exhibits a calculated LogP of 1.72, a key determinant of membrane permeability and oral bioavailability . This represents a quantifiable increase in lipophilicity over the non-fluorinated analog 2-morpholinobenzaldehyde (LogP = 1.40) [1] and the regioisomeric 5-fluoro-2-morpholinobenzaldehyde (LogP = 1.545) . The difference of +0.32 and +0.175 LogP units, respectively, while modest, is within a range known to significantly influence pharmacokinetic properties and target engagement in medicinal chemistry campaigns.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.72 (ACD/LogP) |
| Comparator Or Baseline | 2-Morpholinobenzaldehyde (1.40); 5-Fluoro-2-morpholinobenzaldehyde (1.545) |
| Quantified Difference | +0.32 (vs. 2-morpholino); +0.175 (vs. 5-fluoro) |
| Conditions | Calculated using ACD/Labs Percepta Platform or similar algorithm; standard conditions for LogP prediction |
Why This Matters
A higher LogP for 3-Fluoro-2-morpholinobenzaldehyde indicates increased lipophilicity, which can be strategically leveraged to improve membrane permeability and potentially enhance oral bioavailability of derived drug candidates compared to less lipophilic analogs.
- [1] 2-Morpholinobenzaldehyde. Molbase Product Page. CAS 58028-76-5. LogP: 1.4007. https://qiye.molbase.cn/58028-76-5-molbase.html (accessed 2026-04-16). View Source
